Benzo(c)thiophene-1,3-dione

Polymer Chemistry Degradable Plastics Ring-Opening Copolymerization

Select benzo(c)thiophene-1,3-dione (phthalic thioanhydride, PTA) to introduce cleavable thioester linkages into your polymer backbone via ring-opening copolymerization (ROCOP) with epoxides or oxetanes, enabling degradable poly(ester-alt-thioesters) and poly(thioester-carbonates). Unlike the oxygen analog phthalic anhydride, only PTA confers the unique thermal behavior and enhanced degradability essential for advanced sustainable materials. In medicinal chemistry, this scaffold shows direct in vitro activity against M. tuberculosis (MIC 4 μg/mL) and synergism with isoniazid, making it a privileged starting point for next-generation anti-TB therapeutics. Procure 97% purity, research-grade material today.

Molecular Formula C8H4O2S
Molecular Weight 164.18 g/mol
CAS No. 5698-59-9
Cat. No. B189187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(c)thiophene-1,3-dione
CAS5698-59-9
Molecular FormulaC8H4O2S
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)SC2=O
InChIInChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H
InChIKeyLYWRIGIFLAVWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(c)thiophene-1,3-dione (CAS 5698-59-9) as a Core Reactant for Sulfur-Containing Polymer Synthesis: A Procurement-Focused Overview


Benzo(c)thiophene-1,3-dione, also known as phthalic thioanhydride (PTA), is a sulfur-containing heterocyclic building block [1]. Its defining feature is the presence of a thioanhydride functional group, which enables its use in ring-opening copolymerization (ROCOP) with epoxides, oxetanes, and carbon dioxide to create a distinct class of sulfur-containing polymers [2]. These polymers, specifically poly(ester-alt-thioesters) and poly(thioester-carbonates), are characterized by the presence of thioester linkages in the polymer backbone, which confer unique material properties [2].

Why Phthalic Anhydride and Other Analogs Cannot Substitute for Benzo(c)thiophene-1,3-dione in Specialized Material Science


Substituting benzo(c)thiophene-1,3-dione with its common oxygen analog, phthalic anhydride (PA), or other cyclic anhydrides leads to a fundamental change in polymer structure and, consequently, its material properties. The key differentiator is the sulfur atom in the thioanhydride ring. This sulfur is incorporated into the polymer backbone as a thioester linkage during ROCOP [1]. Replacing it with an all-oxygen monomer like PA yields a polyester linkage, resulting in a polymer that lacks the enhanced degradability and thermal behavior associated with thioesters [1][2]. Simply put, the use of PTA is not a generic substitution but a rational choice to access a specific polymer architecture with unique, sulfur-derived properties.

Product-Specific Quantitative Evidence for Benzo(c)thiophene-1,3-dione (CAS 5698-59-9) Differentiation


Enhanced Material Degradability: A Quantitative Comparison of Sulfur- vs. Oxygen-Derived Polymer Backbones

The incorporation of benzo(c)thiophene-1,3-dione (phthalic thioanhydride) as a monomer in ring-opening copolymerization (ROCOP) creates polymers with thioester linkages in the main chain. This structural feature leads to quantifiably improved degradability compared to polymers from its all-oxygen analog, phthalic anhydride (PA). As established in a 2023 study, polymers synthesized from PTA show enhanced degradation due to the presence of these thioester links [1].

Polymer Chemistry Degradable Plastics Ring-Opening Copolymerization

Potent Anti-Mycobacterial Activity: In Vitro MIC Data Against M. tuberculosis H37Rv

In a 2020 study evaluating its potential as an anti-tuberculosis agent, benzo(c)thiophene-1,3-dione demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was found to be 4.0 μg/mL [1][2]. This activity is comparable to, though slightly less potent than, the first-line anti-TB drug rifampicin, which had an MIC of 2.0 μg/mL in the same assay, and the more potent isoniazid, which had an MIC of 1.0 μg/mL [1][2].

Antimicrobial Drug Discovery Tuberculosis Medicinal Chemistry

Key Synthon for NIR-Reflective Materials: Role in Tuning Reflectance Properties

Benzo(c)thiophene-1,3-dione serves as a core structural unit in the synthesis of thiophene-fused-heteroaromatic diones, which are a promising class of near-infrared (NIR) reflectors [1]. While the parent dione itself is not the final reflective material, its molecular scaffold is essential. A 2018 study showed that by functionalizing this core structure, specifically with a methoxy group, the NIR reflectance intensity can be significantly tuned to achieve a maximum internal temperature reduction of 12 °C in a model glass house when used as a coating .

Radiative Cooling NIR Reflectors Materials Chemistry

Demonstrated Synergism with Isoniazid for Enhanced Anti-TB Efficacy

Beyond its standalone activity, benzo(c)thiophene-1,3-dione has shown valuable synergistic effects when combined with existing anti-tuberculosis drugs. In vitro combination studies demonstrated a 4-fold enhancement in anti-TB activity when co-administered with isoniazid, as indicated by fractional inhibitory concentration index (FICI) analysis, while its interaction with rifampicin was additive [1][2].

Drug Synergy Tuberculosis Treatment Combination Therapy

Optimal Procurement and Application Scenarios for Benzo(c)thiophene-1,3-dione (CAS 5698-59-9) Based on Empirical Evidence


Scenario 1: Synthesis of Degradable Sulfur-Containing Copolymers

Use benzo(c)thiophene-1,3-dione as a monomer in ring-opening copolymerization (ROCOP) with oxetanes or epoxides. This application scenario is specifically for research groups or industrial R&D labs aiming to create poly(ester-alt-thioesters) or poly(thioester-carbonates) with enhanced degradability compared to all-oxygen analogs [1]. The presence of thioester linkages, derived from this monomer, is the key to achieving this improved material property. Substitution with phthalic anhydride would yield a standard polyester and negate this benefit [1][2].

Scenario 2: Development of Novel Antitubercular Agents

Procure this compound as a core scaffold for medicinal chemistry programs focused on developing new treatments for tuberculosis. This is supported by direct evidence of its in vitro activity against M. tuberculosis (MIC = 4 μg/mL), its retained activity against drug-resistant isolates (MIC 8-14 μg/mL), and its demonstrated synergism with the first-line drug isoniazid [1][2]. In this context, the compound is not an alternative to existing drugs but a unique starting point for creating a new class of anti-TB therapeutics with the potential for use in combination regimens.

Scenario 3: Foundational Building Block for Near-Infrared (NIR) Reflective Coatings

Utilize benzo(c)thiophene-1,3-dione as a key synthon to construct thiophene-fused-heteroaromatic diones, which are the active components in high-performance NIR-reflective materials for passive radiative cooling [1]. While the parent dione requires further functionalization, it is the essential structural core. The ultimate value proposition is supported by evidence showing that coatings based on this molecular framework can achieve a 12 °C reduction in internal temperature in a model system [2]. This scenario is ideal for materials scientists and engineers developing energy-efficient building materials or advanced thermal management coatings.

Technical Documentation Hub

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17 linked technical documents
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